molecular formula C9H7ClN2O2S B1651545 3-Phenyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1277168-02-1

3-Phenyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B1651545
CAS No.: 1277168-02-1
M. Wt: 242.68
InChI Key: IBHNCBUMLPNXQE-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O2S . It has a molecular weight of 242.69 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of pyrazolesulfonyl chlorides, including this compound, involves sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClN2O2S/c10-15(13,14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H, (H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored at a temperature between 2-8 ?C .

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Phenyl-1H-pyrazole-5-sulfonyl chloride in lab experiments is its high reactivity towards amino groups. This reactivity makes it an ideal reagent for the modification of biomolecules. However, its high reactivity can also be a limitation, as it can lead to the modification of unintended biomolecules, resulting in unwanted effects.

Future Directions

There are several future directions for the use of 3-Phenyl-1H-pyrazole-5-sulfonyl chloride in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the synthesis of new bioactive molecules using this compound as a starting material. Furthermore, the identification of new biomolecules that can be modified by this compound can lead to the development of new therapeutic agents.
Conclusion
In conclusion, this compound is a versatile compound that has several applications in scientific research. Its high reactivity towards amino groups makes it an ideal reagent for the modification of biomolecules. The future directions for the use of this compound are promising and can lead to the development of new therapeutic agents.

Scientific Research Applications

3-Phenyl-1H-pyrazole-5-sulfonyl chloride is widely used in scientific research as a reagent for the synthesis of various bioactive molecules. It is used in the synthesis of sulfonylureas, which are a class of antidiabetic drugs. It is also used in the synthesis of sulfonamide antibiotics, which are used to treat bacterial infections. Furthermore, it is used in the synthesis of sulfonylhydrazides, which have antitumor activity.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

Pyrazoles, the class of compounds to which it belongs, are known to exhibit a wide range of biochemical activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Molecular Mechanism

It is known that pyrazoles can participate in various chemical reactions, such as free radical reactions and nucleophilic substitutions . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific molecular mechanisms of 3-Phenyl-1H-pyrazole-5-sulfonyl chloride remain to be determined.

Properties

IUPAC Name

3-phenyl-1H-pyrazole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-15(13,14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHNCBUMLPNXQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277246
Record name 5-Phenyl-1H-pyrazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1277168-02-1
Record name 5-Phenyl-1H-pyrazole-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1277168-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-1H-pyrazole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1H-pyrazole-5-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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